N-(4-benzoylphenyl)-4-cyclohexylbenzenesulfonamide
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Overview
Description
N-(4-benzoylphenyl)-4-cyclohexylbenzenesulfonamide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a benzoyl group attached to a phenyl ring, which is further connected to a cyclohexylbenzenesulfonamide moiety. The presence of these functional groups contributes to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzoylphenyl)-4-cyclohexylbenzenesulfonamide typically involves the amidation of 4-aminobenzophenone with cyclohexylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The crude product is then purified using techniques such as silica-gel column chromatography and recrystallization from suitable solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-benzoylphenyl)-4-cyclohexylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted sulfonamides and benzophenone derivatives.
Scientific Research Applications
N-(4-benzoylphenyl)-4-cyclohexylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as photoreactive polymers and nanomaterials
Mechanism of Action
The mechanism of action of N-(4-benzoylphenyl)-4-cyclohexylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The sulfonamide group can interact with cellular receptors and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-Benzoylphenyl)-1H-Indole-2-Carboxamide: Known for its hypolipidemic activity and gene expression modulation.
N-(4-Benzoylphenyl)acrylamide: Used in the synthesis of photoreactive polymers and hydrogels.
Substituted furan-carboxamide derivatives: Evaluated for their hypolipidemic and therapeutic properties.
Uniqueness
N-(4-benzoylphenyl)-4-cyclohexylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C25H25NO3S |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(4-benzoylphenyl)-4-cyclohexylbenzenesulfonamide |
InChI |
InChI=1S/C25H25NO3S/c27-25(21-9-5-2-6-10-21)22-11-15-23(16-12-22)26-30(28,29)24-17-13-20(14-18-24)19-7-3-1-4-8-19/h2,5-6,9-19,26H,1,3-4,7-8H2 |
InChI Key |
HIWJARFWJOFGJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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